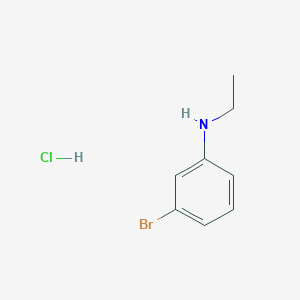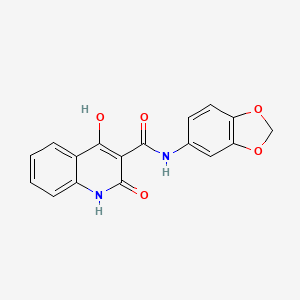
N-(3-bromophenyl)-N-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “N-(3-bromophenyl)-N-ethylamine hydrochloride” belong to a class of organic compounds known as aniline and substituted anilines . They are characterized by a phenyl group attached to an amino group, which in this case is further substituted with an ethyl group .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds are often involved in reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These properties might include melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Characterization
N-(3-bromophenyl)-N-ethylamine hydrochloride and its derivatives have been explored in various synthetic and pharmacological research settings due to their structural and chemical properties. These compounds serve as key intermediates in the synthesis of complex molecules and have been studied for their potential in drug development and other applications.
Enantioselective Synthesis : An efficient biocatalytic process was developed for the resolution of 1-(3′-bromophenyl)ethylamine, highlighting its importance in enantioselective synthesis. This process involves enantioselective lipase-mediated acylation, demonstrating the compound's utility in producing enantiomerically pure substances, which is crucial in the pharmaceutical industry (Gill, Das, & Patel, 2007).
Catalysis and Organic Synthesis : The compound's derivatives have been utilized in catalytic processes and the synthesis of organic compounds. For instance, orthometalation reactions involving primary benzylamines and (2-phenylethyl)amine have been studied, showcasing the compound's role in forming metal complexes that are useful in various organic transformations (Vicente et al., 1997).
Pharmacological Characterization : The derivatives of this compound have been synthesized and characterized for their potential as dopamine receptor ligands. These studies provide insights into the compound's relevance in the development of drugs targeting dopamine receptors, which are significant in treating neurological disorders (Claudi et al., 1992).
Electron Transport Properties : Naphthylamine-based compounds, related to this compound, have been investigated for their electron transport abilities in organic electronics. Such studies underscore the potential of these compounds in the development of materials for electronic devices (Tse, Kwok, & So, 2006).
Block Copolymer Synthesis : Functionalized alkoxyamine initiators, which can be derived from compounds like this compound, have been used in the synthesis of block copolymers. This highlights the compound's role in polymer chemistry, particularly in the creation of well-controlled polymer architectures (Miura et al., 1999).
Mechanism of Action
Mode of Action
Similar compounds have been used in suzuki–miyaura coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-N-ethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-2-10-8-5-3-4-7(9)6-8;/h3-6,10H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXSBUSWNSFQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2782370.png)
![1-Methylpiperidin-4-yl 3-methylnaphtho[1,2-b]furan-2-carboxylate hydrochloride](/img/structure/B2782371.png)



![3-bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2782376.png)


![2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide](/img/structure/B2782380.png)



![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)
